molecular formula C9H10F3N B12276684 Methyl-(2-methyl-3-trifluoromethyl-phenyl)-amine

Methyl-(2-methyl-3-trifluoromethyl-phenyl)-amine

Cat. No.: B12276684
M. Wt: 189.18 g/mol
InChI Key: RQJQCXJKQDPIIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,2-dimethyl-3-(trifluoromethyl)aniline: is an organic compound with the molecular formula C9H10F3N. It is a derivative of aniline, where the hydrogen atoms on the nitrogen and the second carbon of the benzene ring are replaced by methyl groups, and a trifluoromethyl group is attached to the third carbon of the benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N,2-dimethyl-3-(trifluoromethyl)aniline involves its interaction with various molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. This interaction can lead to the inhibition or activation of specific enzymes and receptors, resulting in various biological effects .

Comparison with Similar Compounds

Uniqueness: N,2-dimethyl-3-(trifluoromethyl)aniline is unique due to the specific positioning of the methyl and trifluoromethyl groups, which imparts distinct chemical and physical properties compared to its analogs. This unique structure can result in different reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H10F3N

Molecular Weight

189.18 g/mol

IUPAC Name

N,2-dimethyl-3-(trifluoromethyl)aniline

InChI

InChI=1S/C9H10F3N/c1-6-7(9(10,11)12)4-3-5-8(6)13-2/h3-5,13H,1-2H3

InChI Key

RQJQCXJKQDPIIU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NC)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.